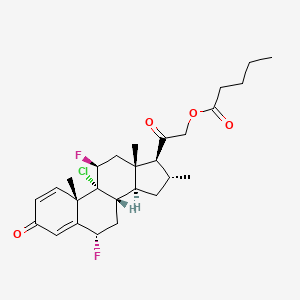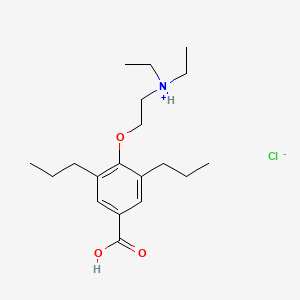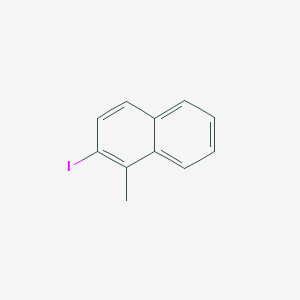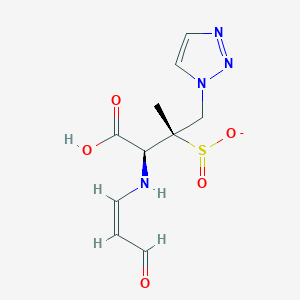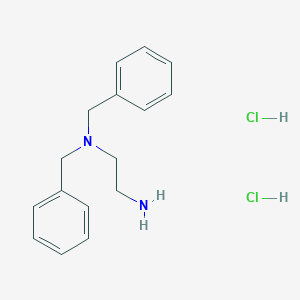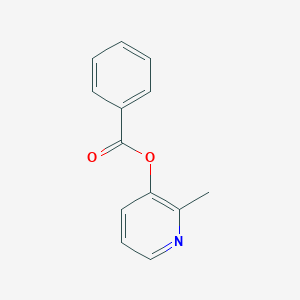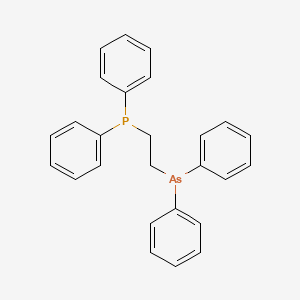
(2-(Diphenylarsino)ethyl)diphenylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Diphenylarsino)ethyl)diphenylphosphine is an organophosphorus compound with the molecular formula C26H24AsP. It is known for its unique structure, which includes both arsenic and phosphorus atoms. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylarsino)ethyl)diphenylphosphine typically involves the reaction of diphenylphosphine with diphenylarsine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient catalysts to optimize yield and purity .
化学反応の分析
Types of Reactions
(2-(Diphenylarsino)ethyl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form oxides of arsenic and phosphorus.
Reduction: It can be reduced to form simpler organophosphorus compounds.
Substitution: The compound can participate in substitution reactions where one of its phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylarsinic acid and diphenylphosphinic acid, while substitution reactions may produce various substituted organophosphorus compounds .
科学的研究の応用
(2-(Diphenylarsino)ethyl)diphenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
作用機序
The mechanism by which (2-(Diphenylarsino)ethyl)diphenylphosphine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, affecting their function. The molecular targets and pathways involved include enzymes and proteins that play critical roles in cellular processes .
類似化合物との比較
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the arsenic atom.
Diphenylarsine: Contains arsenic but lacks the phosphorus atom.
Phenyldichloroarsine: Contains arsenic and chlorine atoms but lacks the phosphorus atom.
Uniqueness
(2-(Diphenylarsino)ethyl)diphenylphosphine is unique due to its dual functionality, containing both arsenic and phosphorus atoms. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to similar compounds .
特性
CAS番号 |
23582-06-1 |
|---|---|
分子式 |
C26H24AsP |
分子量 |
442.4 g/mol |
IUPAC名 |
2-diphenylarsanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24AsP/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChIキー |
NIPPJMSKAOITEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


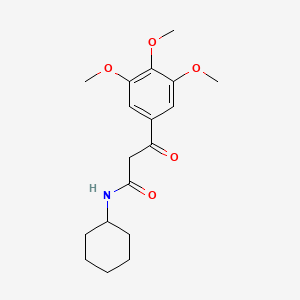

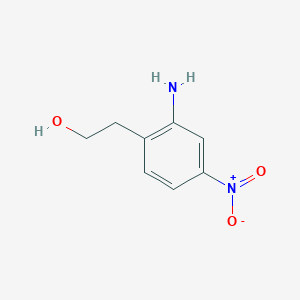
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
